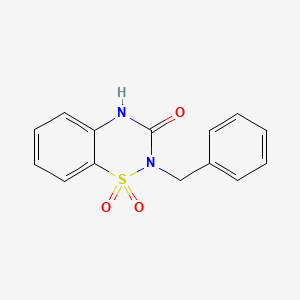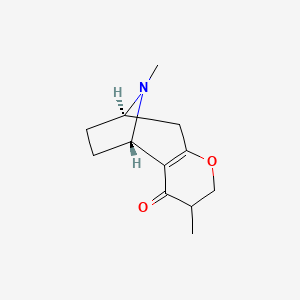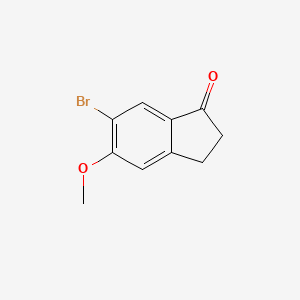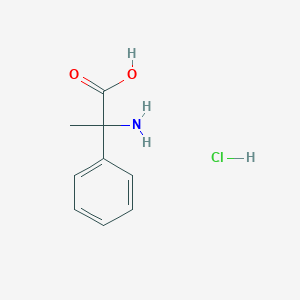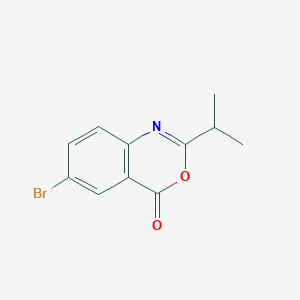
6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
“6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is a benzoxazine derivative. The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10BrNO2. The InChI Key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The assay (HPLC) is ≥94.0% .Wissenschaftliche Forschungsanwendungen
Synthesis of Dynamic Benzoxazinones and Quinazolinones
6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one has been utilized in the synthesis of dynamic benzoxazinones and their corresponding quinazolinones, showing potential biological activities. This involves reactions with nitrogen nucleophiles like primary aliphatic and aromatic amines, leading to the formation of quinazolinones with interesting biological activity (El-Hashash, Azab, & Morsy, 2016).
Antimicrobial Properties
Research has indicated the synthesis of new quinazolinones using this compound, which demonstrates antimicrobial properties. This synthesis involves treating the compound with hydrazine hydrate and benzaldehyde to form derivatives with potential antimicrobial activity (Patel, Mistry, & Desai, 2006).
Ring Opening and Degradation Studies
The compound has been studied for its behavior under various conditions, showing ring opening and degradation to form 2-aminophenol derivatives. This understanding is crucial for comprehending its stability and reactivity in different environments (Ilaš & Kikelj, 2008).
Bromination and Nitration
It has been subjected to bromination and nitration studies, offering insights into its reactivity and potential modifications for various applications. This process includes bromination and nitration at specific positions on the benzoxazin-3(4H)-one ring (Hanson, Richards, & Rozas, 2003).
One-Pot Synthesis Techniques
Innovative one-pot synthesis methods have been developed using this compound, contributing to the efficient production of various derivatives. These methods involve reactions with different carbonyl compounds, showcasing the versatility of this compound in synthetic chemistry (Kobayashi et al., 2010).
Pharmaceutical Applications
Several studies have explored the potential pharmaceutical applications of derivatives synthesized from this compound. These include investigations into their antitumor, antiviral, and anti-inflammatory properties, highlighting the compound's significance in drug discovery and development (Li et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one is renin , an enzyme that plays a crucial role in the regulation of blood pressure .
Mode of Action
The compound interacts with renin by inhibiting its activity. This inhibition is achieved through the compound’s 2-methyl-2-aryl substitution pattern , which exhibits potent renin inhibition .
Biochemical Pathways
By inhibiting renin, the compound affects the renin-angiotensin system (RAS) , a hormone system that regulates blood pressure and fluid balance. The inhibition of renin leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure .
Pharmacokinetics
The compound exhibits good permeability, solubility, and metabolic stability , which are crucial for its bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of blood pressure . By inhibiting renin and subsequently reducing the levels of angiotensin II, the compound causes vasodilation, which lowers blood pressure .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. It is also important to note that the compound should be handled with care, as it can be irritating to eyes, respiratory system, and skin .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one are not fully understood yet. It is known to be a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors
Cellular Effects
The cellular effects of this compound are currently unknown. The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, has not been extensively studied .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known to be a building block in the construction of small molecule rennin inhibitors , suggesting it may have some role in enzyme inhibition
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not well understood. There is also limited information on any effects it may have on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well understood. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Eigenschaften
IUPAC Name |
6-bromo-2-propan-2-yl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(2)10-13-9-4-3-7(12)5-8(9)11(14)15-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFCPCGFHGQBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)
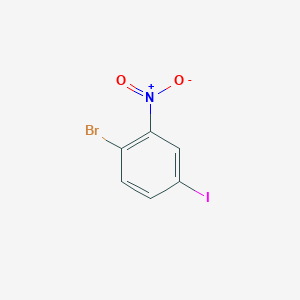
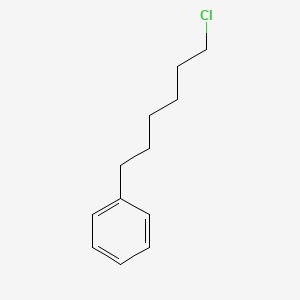
![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)
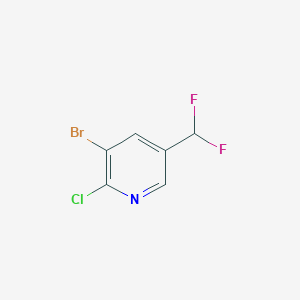
![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)
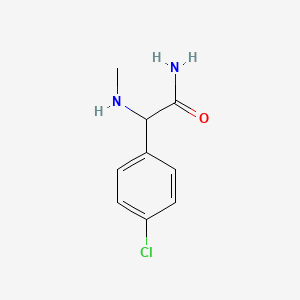
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
